3-Bromo-7-benzofurancarbonitrile
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Overview
Description
3-Bromo-7-benzofurancarbonitrile is an organic compound that belongs to the class of benzofuran derivatives. The presence of a bromine atom and a nitrile group in the benzofuran ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-7-benzofurancarbonitrile can be synthesized through several methods. One common approach involves the bromination of 7-benzofurancarbonitrile using bromine or a brominating agent under controlled conditions . The reaction typically occurs in the presence of a catalyst and a solvent, such as acetic acid or dichloromethane, at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products . The use of phase-transfer catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-benzofurancarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Scientific Research Applications
3-Bromo-7-benzofurancarbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers use it to study the biological activities of benzofuran derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-7-benzofurancarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and nitrile group can influence its binding affinity and selectivity towards these targets . The exact pathways and molecular interactions involved are often studied using computational methods and experimental assays .
Comparison with Similar Compounds
Similar Compounds
3-Bromofuran: A related compound with a bromine atom on the furan ring.
3-Bromo-7-nitroindazole: Another brominated heterocyclic compound with different biological activities.
Uniqueness
3-Bromo-7-benzofurancarbonitrile is unique due to the combination of the benzofuran core, bromine atom, and nitrile group. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H4BrNO |
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Molecular Weight |
222.04 g/mol |
IUPAC Name |
3-bromo-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C9H4BrNO/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5H |
InChI Key |
OLOBJYMYSYCJOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CO2)Br)C#N |
Origin of Product |
United States |
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